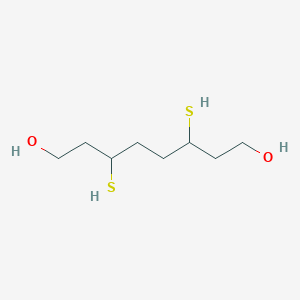![molecular formula C12H19ClN2O3 B14231533 4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol CAS No. 438200-12-5](/img/structure/B14231533.png)
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol is a phenolic compound with chlorine substitution at the para-position of the hydroxymethyl group. It is a colorless, crystalline solid with a molecular weight of 212.54 g/mol and a melting point of 122-124°C. This compound is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with formaldehyde and diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia
Major Products Formed
The major products formed from these reactions include various substituted phenols, amines, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol has several scientific research applications:
Hydrogen-bonded Assemblages: The compound demonstrates interesting hydrogen-bonding networks, resulting in sheet-like structures with unique chemical properties.
Crosslinking in Polymer Chemistry: It is used in crosslinking sulphonated poly(ether ether ketone) for the production of proton exchange membranes.
Synthesis of Organic Compounds: The compound is involved in the synthesis of various organic compounds, showcasing its versatility in organic synthesis.
Corrosion Protection: It is used in the synthesis of bis-phosphonic acids, which exhibit significant inhibition efficiency against steel corrosion.
Analytical Chemistry: The compound serves as a receptor in fluorescent and colorimetric assays for detecting fluoride ions.
Complex Formation:
作用机制
The mechanism of action of 4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydroxyl and amino groups facilitate these interactions, leading to the formation of stable complexes with metal ions and other molecules . These interactions are crucial for its applications in analytical chemistry and materials science .
相似化合物的比较
Similar Compounds
4-Chloro-2-amino phenol: This compound has a similar structure but lacks the hydroxymethyl groups.
4- [ [bis (2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol: This compound has similar functional groups but with additional tert-butyl groups.
4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole: This compound has a similar bis(2-hydroxyethyl)amino group but with an acetylamino substitution.
Uniqueness
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol is unique due to its specific combination of hydroxymethyl and chloro substituents, which confer distinct chemical properties and reactivity. Its ability to form stable hydrogen-bonded networks and complexes with metal ions sets it apart from other similar compounds.
属性
CAS 编号 |
438200-12-5 |
|---|---|
分子式 |
C12H19ClN2O3 |
分子量 |
274.74 g/mol |
IUPAC 名称 |
4-chloro-2,6-bis[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C12H19ClN2O3/c13-11-5-9(7-14-1-3-16)12(18)10(6-11)8-15-2-4-17/h5-6,14-18H,1-4,7-8H2 |
InChI 键 |
LSIHTNXUYPQBTK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CNCCO)O)CNCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


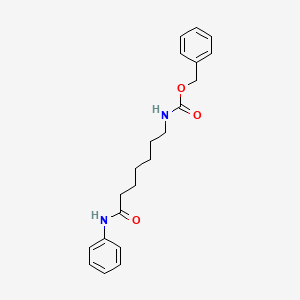
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
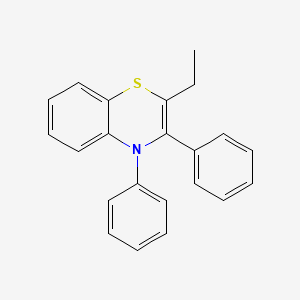
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
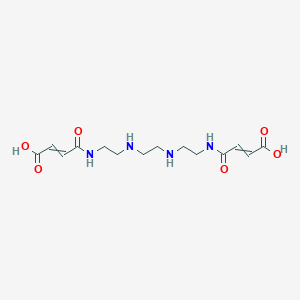
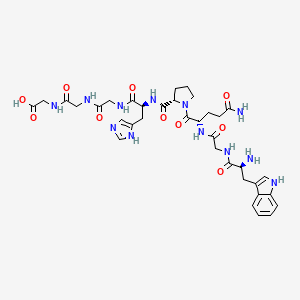
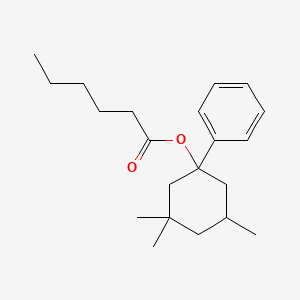
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
